2-(Diethylamino)-N-ethyl-N-(1-(p-methoxyphenoxy)-2-propyl)acetamide hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 2-(Diethylamino)-N-ethyl-N-(1-(p-methoxyphenoxy)-2-propyl)acetamide hydrochloride involves several steps. One common method includes the reaction of p-methoxyphenol with 2-chloro-N,N-diethylacetamide in the presence of a base to form the intermediate compound. This intermediate is then reacted with ethyl iodide to produce the final product . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
2-(Diethylamino)-N-ethyl-N-(1-(p-methoxyphenoxy)-2-propyl)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
2-(Diethylamino)-N-ethyl-N-(1-(p-methoxyphenoxy)-2-propyl)acetamide hydrochloride has been extensively studied for its applications in various fields:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other complex molecules.
Biology: The compound has been investigated for its effects on cellular processes and its potential as a biochemical tool.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)-N-ethyl-N-(1-(p-methoxyphenoxy)-2-propyl)acetamide hydrochloride involves its interaction with the central nervous system. It is believed to exert its effects by modulating neurotransmitter levels, particularly by inhibiting the reuptake of serotonin and norepinephrine. This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing neuronal communication and producing stimulant effects .
Comparison with Similar Compounds
2-(Diethylamino)-N-ethyl-N-(1-(p-methoxyphenoxy)-2-propyl)acetamide hydrochloride can be compared with other similar compounds such as:
Amphetamine: Both compounds are central nervous system stimulants, but amphetamine has a different chemical structure and mechanism of action.
Properties
CAS No. |
97702-95-9 |
---|---|
Molecular Formula |
C18H31ClN2O3 |
Molecular Weight |
358.9 g/mol |
IUPAC Name |
2-(diethylamino)-N-ethyl-N-[1-(4-methoxyphenoxy)propan-2-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C18H30N2O3.ClH/c1-6-19(7-2)13-18(21)20(8-3)15(4)14-23-17-11-9-16(22-5)10-12-17;/h9-12,15H,6-8,13-14H2,1-5H3;1H |
InChI Key |
USDAUJIZNBVDQF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(=O)N(CC)C(C)COC1=CC=C(C=C1)OC.Cl |
Origin of Product |
United States |
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